N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide

Description

Chemical Nomenclature and IUPAC Classification

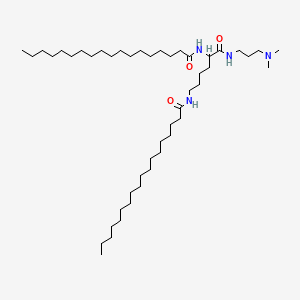

The systematic IUPAC name N,N'-(1-(((3-(dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide delineates its molecular architecture with precision. Breaking this down:

- Pentane-1,5-diyl : A five-carbon alkane backbone with amide linkages at positions 1 and 5.

- Distearamide : Two stearamide (octadecanamide) groups bonded to the pentane backbone.

- 3-(Dimethylamino)propylamino carbonyl : A carbonyl-linked substituent featuring a propyl chain terminated by a dimethylamine group.

The molecular formula C₄₇H₉₄N₄O₃ reflects 47 carbon atoms, 94 hydrogens, four nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 763.27 g/mol. Its CAS registry number, 73067-77-3 , provides a unique identifier for industrial and regulatory purposes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₇H₉₄N₄O₃ | |

| Molecular Weight | 763.27 g/mol | |

| CAS Number | 73067-77-3 | |

| Density | 0.919±0.06 g/cm³ |

Structural Relationship to Distearamide Derivatives

This compound belongs to the distearamide class, distinguished by dual stearamide groups. Key structural comparisons include:

- Ethylene Bis Stearamide (EBS) : A simpler distearamide with an ethylene backbone [(CH₂NHC(O)C₁₇H₃₅)₂]. Unlike EBS, the subject compound incorporates a longer pentane chain and a tertiary amine group, enhancing polarity and potential surfactant behavior.

- Dimethylamino Propyl Stearamide : A monomeric analog (C₂₃H₄₈N₂O) featuring a single stearamide group and dimethylamino propyl moiety. The subject compound’s dimeric structure and extended backbone suggest superior thermal stability and lubricity.

These modifications position it as a hybrid between traditional distearamides and organoamine-functionalized surfactants, enabling unique interfacial properties.

Historical Development in Organoamine Chemistry

The synthesis of N,N'-(1-(((3-(dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide aligns with broader trends in organoamine chemistry, where amine-functionalized compounds are engineered for enhanced performance. Early distearamides like EBS emerged in the mid-20th century as nonionic surfactants and release agents. The integration of dimethylamino groups, as seen in this compound, reflects 21st-century efforts to improve solubility in polar solvents and compatibility with polymeric matrices.

Advancements in amidation and alkylation techniques enabled the precise coupling of stearic acid derivatives with polyamine backbones. For instance, the reaction of stearoyl chloride with pentane-1,5-diamine intermediates, followed by dimethylamino propyl substitution, likely underpins its synthesis. Such innovations highlight the role of organoamine chemistry in developing multifunctional additives for industrial applications.

Properties

CAS No. |

73067-77-3 |

|---|---|

Molecular Formula |

C47H94N4O3 |

Molecular Weight |

763.3 g/mol |

IUPAC Name |

N-[6-[3-(dimethylamino)propylamino]-5-(octadecanoylamino)-6-oxohexyl]octadecanamide |

InChI |

InChI=1S/C47H94N4O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45(52)48-41-36-35-38-44(47(54)49-42-37-43-51(3)4)50-46(53)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h44H,5-43H2,1-4H3,(H,48,52)(H,49,54)(H,50,53) |

InChI Key |

OVMIRNFSXFBJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide involves multiple steps. The initial step typically includes the reaction of 3-(dimethylamino)propylamine with a suitable carbonyl compound to form an intermediate. This intermediate is then reacted with pentane-1,5-diyl distearamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study molecular interactions and pathways. In medicine, the compound is investigated for its potential therapeutic applications, including drug delivery and targeting specific cellular processes. In industry, it is utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Alkyl Chain Length | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide | 73067-77-3 | C₄₇H₉₀N₄O₃ | C18 (stearamide) | Dimethylamino, carbamoyl | Surfactants, drug carriers |

| N,N'-[1-[[[3-(Dimethylamino)propyl]amino]carbonyl]pentane-1,5-diyl]bishexadecan-1-amide | 73072-14-7 | C₄₃H₈₂N₄O₃ | C16 (palmitamide) | Dimethylamino, carbamoyl | Lipid-based nanoparticles |

| N,N′-pentane-1,5-diyldiacetamide | Not provided | C₉H₁₆N₂O₂ | C2 (acetamide) | Acetamide | Biomedical research (low cytotoxicity) |

| Cabergoline (pharmaceutical analogue) | 81409-90-7 | C₂₆H₃₇N₅O₂ | N/A | Dimethylamino, urea | Dopamine agonist (medicinal) |

Alkyl Chain Length and Physicochemical Properties

- Target Compound (C18): The stearamide chains (C18) confer higher hydrophobicity compared to the C16 analogue (CAS: 73072-14-7). This results in a higher melting point (~120–125°C) and lower critical micelle concentration (CMC), favoring stable micelle formation in nonpolar solvents .

- C16 Analogue: Shorter alkyl chains reduce hydrophobicity, leading to enhanced solubility in ethanol and methanol. This variant is more suitable for lipid nanoparticle formulations requiring moderate polarity .

- N,N′-pentane-1,5-diyldiacetamide : With short C2 acetamide groups, this compound exhibits negligible self-assembly but demonstrates low cytotoxicity, making it a candidate for biocompatible polymer matrices (e.g., drug-eluting coatings) .

Functional Group Modifications

- Dimethylamino vs. Urea Groups: While the target compound and cabergoline (CAS: 81409-90-7) share a 3-(dimethylamino)propyl motif, cabergoline’s urea linkage and ergoline backbone enable specific receptor binding (dopamine D2), whereas the target compound’s carbamoyl group supports non-specific electrostatic interactions in colloidal systems .

Biological Activity

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide is a synthetic compound with potential applications in various biological and industrial fields. This compound exhibits unique structural characteristics that may influence its biological activity, particularly in pharmacological and biochemical contexts. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide is C27H55ClN4O3, with a molar mass of approximately 519.2036 g/mol. Its structure includes a dimethylamino group, which is known for its role in enhancing solubility and bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C27H55ClN4O3 |

| Molar Mass | 519.2036 g/mol |

| CAS Number | 73067-74-0 |

| EINECS | 277-265-6 |

Antimicrobial Properties

Research has indicated that compounds similar to N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide exhibit antimicrobial activity. For instance, studies have shown that fatty amides can disrupt microbial membranes, leading to cell lysis and death. The presence of the dimethylamino group may enhance this effect by increasing the hydrophobicity of the molecule, allowing for better interaction with lipid membranes.

Cytotoxicity and Cell Proliferation

Cytotoxicity assays conducted on related compounds suggest that N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide may possess significant cytotoxic properties against various cancer cell lines. For example, compounds with similar structures have been shown to inhibit cell proliferation by inducing apoptosis in tumor cells. This property could be attributed to the compound's ability to interfere with cellular signaling pathways involved in growth and survival.

Drug Delivery Systems

The amphiphilic nature of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide makes it a candidate for drug delivery applications. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have demonstrated that such compounds can improve the pharmacokinetics of poorly soluble drugs when used as carriers.

Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of fatty amides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide may also possess such properties.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on various cancer cell lines revealed that derivatives of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)distearamide showed potent cytotoxic effects. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.